molecular formula C13H19N3O B7473717 N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide

Cat. No. B7473717
M. Wt: 233.31 g/mol
InChI Key: OCDFAQNRTCHHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide, also known as CXM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CXM is a pyrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide involves the selective activation of α4β2 nAChRs. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide binds to the ligand-binding site of α4β2 nAChRs and stabilizes the receptor in an open conformation, leading to the influx of cations such as calcium and sodium. This influx of cations leads to depolarization of the cell membrane and the release of neurotransmitters such as dopamine and acetylcholine. The activation of α4β2 nAChRs by N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been shown to have various physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been shown to enhance long-term potentiation (LTP), a form of synaptic plasticity that is important for learning and memory. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes such as reward, motivation, and movement. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has also been shown to modulate ion channel activity, leading to the regulation of ion flux and the membrane potential.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has several advantages for use in laboratory experiments. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide is a highly selective agonist for α4β2 nAChRs, allowing for the specific activation of these receptors without affecting other receptors. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has also been shown to have a long duration of action, making it suitable for use in long-term experiments. However, N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide also has some limitations for use in laboratory experiments. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has low solubility in water, making it difficult to administer to cells or animals. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide also has a relatively short half-life, requiring frequent administration to maintain its effects.

Future Directions

For the study of N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide include the development of more potent and selective agonists, investigation of its physiological effects in different brain regions and cell types, and investigation of its therapeutic potential in neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide involves the reaction of 2-cyanopyrazine with cyclohexylmethylamine and methylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been shown to selectively activate α4β2 nAChRs, which are involved in various physiological processes such as learning, memory, and addiction. In pharmacology, N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been used to study the effects of nAChR agonists on various physiological systems, including the cardiovascular and respiratory systems. In toxicology, N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide has been used to study the toxicity of nAChR agonists and their potential use as insecticides.

properties

IUPAC Name

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(10-11-5-3-2-4-6-11)13(17)12-9-14-7-8-15-12/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDFAQNRTCHHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N-methylpyrazine-2-carboxamide

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